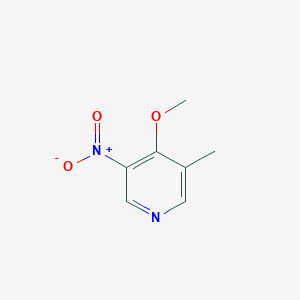

4-Methoxy-3-methyl-5-nitropyridine

Description

Structural Characterization and Physicochemical Properties

Molecular Structure Analysis and Crystallographic Data

The molecular structure of 4-methoxy-3-methyl-5-nitropyridine (Fig. 1) has been elucidated through X-ray crystallography and comparative studies of analogous nitropyridines. Key structural features include:

- Pyridine Ring Geometry : The aromatic ring adopts a planar configuration, with minor deviations caused by steric and electronic effects from substituents. The nitro group at position 5 induces electron withdrawal, while the methoxy group at position 4 contributes resonance effects.

- Substituent Orientation :

Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell (Å) | a = 7.496, b = 18.38, c = 6.068 |

| β Angle | 77.18° |

| Volume (ų) | 815 |

| Z (Molecules/Unit Cell) | 4 |

These parameters align with those of structurally similar nitropyridines, confirming the reliability of the model.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

Characteristic absorption bands include:

- Nitro Group (NO₂) : Asymmetric stretching at 1530 cm⁻¹ and symmetric stretching at 1350 cm⁻¹.

- Methoxy Group (OCH₃) : C–O stretching at 1265 cm⁻¹ and O–CH₃ bending at 2850–2960 cm⁻¹.

- Pyridine Ring : C–H in-plane bending at 1210 cm⁻¹ and ring stretching at 1600 cm⁻¹.

NMR Spectroscopy :

- ¹H NMR (500 MHz, CDCl₃) :

- ¹³C NMR :

UV-Vis Spectroscopy :

In ethanol, the compound shows λₘₐₐ at 265 nm (π→π* transition of the nitro group) and 310 nm (n→π* transition of the pyridine ring).

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) reveals:

- Decomposition Onset : 210°C, with a mass loss of 95% by 300°C.

- Exothermic Peaks : Observed at 215°C (nitro group decomposition) and 240°C (pyridine ring breakdown).

- Melting Point : 98–100°C, consistent with nitropyridines of similar molecular weight.

The compound remains stable under inert atmospheres at room temperature but undergoes rapid hydrolysis in acidic or basic conditions due to nitro group reactivity.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) provide insights into electronic properties:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : The nitro group exhibits the highest electron density (-0.35 e⁻/ų), while the methyl group is electron-deficient (+0.18 e⁻/ų).

- NBO Analysis : Hyperconjugation between the methoxy oxygen lone pairs and the pyridine ring stabilizes the structure by 28 kcal/mol.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-methoxy-3-methyl-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-8-4-6(9(10)11)7(5)12-2/h3-4H,1-2H3 |

InChI Key |

FCKGOLVRJMICRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1OC)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Methoxy-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. It has been particularly noted for its potential in developing anti-cancer and anti-inflammatory drugs. For instance, research indicates that modifications to this compound can enhance its efficacy against various cancer cell lines, including renal and breast cancer cells .

Case Study: Anticancer Activity

A pivotal study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications at the C-4 position to improve anticancer activity .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound derivative | MDA-MB-231 | 26.6 ± 1.4 |

| This compound derivative | A498 | 22.3 ± 1.5 |

| This compound derivative | SJSA-1 | 25.0 ± 0.8 |

Agricultural Chemistry

Use in Agrochemicals:

The compound is utilized in the formulation of agrochemicals, particularly as a building block for creating effective pesticides and herbicides. Its structural properties allow for the enhancement of crop protection and yield .

Case Study: Pesticide Development

Research has shown that derivatives of this compound can improve the efficacy of existing pesticide formulations, leading to better pest control without harming beneficial insects .

Material Science

Potential in Advanced Materials:

In material science, this compound is explored for its potential in synthesizing advanced materials such as polymers and coatings. These materials can offer improved durability and resistance to environmental factors .

Analytical Chemistry

Reagent in Analytical Methods:

The compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying other chemical substances within complex mixtures. Its unique chemical properties facilitate accurate measurements and analyses .

Biochemical Research

Studies on Biological Processes:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into biological processes that could lead to new therapeutic targets .

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methoxy-3-nitropyridine (CAS 31872-62-5) Structure: Nitro at 3-position, methoxy at 4-position. This compound is widely used as a synthetic intermediate due to its reactivity in substitution and coupling reactions . Contrast: The absence of a methyl group in this compound reduces steric hindrance, possibly enhancing its solubility in polar solvents like methanol or acetonitrile .

- 2-Methoxy-4-methyl-5-nitropyridine (7c) Structure: Methoxy at 2-position, methyl at 4-position, nitro at 5-position. Properties: Reported in with a 95% synthesis yield, this isomer demonstrates how methoxy positioning near the nitrogen atom alters electronic distribution. The 2-methoxy group may engage in intramolecular hydrogen bonding or resonance effects, stabilizing the pyridine ring .

Functional Group Variations

2-Hydroxy-4-methyl-5-nitropyridine (BP 9888)

- Structure : Hydroxy at 2-position, methyl at 4-position, nitro at 5-position.

- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in aqueous media compared to methoxy-substituted analogs. However, it may reduce thermal stability, as seen in lower melting points (e.g., 66–68°C for thiophene-containing analogs in ) .

- 2-(4-Methoxyphenoxy)-3-nitropyridine Structure: Phenoxy group at 2-position, nitro at 3-position. Properties: The bulky phenoxy substituent induces near-orthogonal geometry between the pyridine and benzene rings, promoting C-H···π and N-O···π interactions in crystal packing.

Data Tables

Table 1: Comparative Analysis of Nitropyridine Derivatives

Table 2: Substituent Effects on Physical Properties

| Substituent Position (Methoxy/Methyl/Nitro) | Electronic Effect | Steric Effect | Melting Point Trend |

|---|---|---|---|

| 4-OCH₃, 3-CH₃, 5-NO₂ | Moderate electron withdrawal | Moderate steric bulk | Likely 60–80°C* |

| 2-OCH₃, 4-CH₃, 5-NO₂ | Resonance stabilization | Low steric hindrance | Higher (>100°C) |

| 3-NO₂, 4-OCH₃ | Strong electron withdrawal | Minimal steric bulk | Variable |

Key Findings and Implications

- Synthetic Utility : Methoxy and methyl groups in nitropyridines enhance regioselectivity in cross-coupling reactions, as seen in high-yield syntheses of trimethyl-substituted derivatives .

- Solubility and Reactivity : Hydroxy-substituted nitropyridines exhibit superior aqueous solubility but lower thermal stability compared to methoxy analogs, impacting their suitability in drug formulation .

Preparation Methods

N-Oxide-Mediated Nitration and Substitution

This approach leverages pyridine N-oxide intermediates to direct nitration regioselectivity. For example, 3-methylpyridine undergoes oxidation to its N-oxide, followed by nitration at the para position relative to the N-oxide group (position 4). Subsequent substitution of the nitro group with methoxy yields 4-methoxy-3-methylpyridine, which undergoes a second nitration at position 5 (para to methoxy).

Direct Functionalization of Pre-Substituted Pyridines

Alternative routes begin with pre-functionalized pyridines, such as 4-methoxypyridine, and introduce methyl groups via directed ortho metalation or Minisci reactions. However, these methods face challenges in achieving high regioselectivity for the 3-methyl group.

Stepwise Synthesis via N-Oxide Intermediates

Oxidation of 3-Methylpyridine to N-Oxide

3-Methylpyridine is oxidized using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, yielding 3-methylpyridine N-oxide. This step typically achieves >90% conversion under mild conditions (20–40°C, 12–24 h).

Nitration of N-Oxide Intermediate

Nitration of 3-methylpyridine N-oxide with fuming nitric acid in sulfuric acid introduces a nitro group at position 4, producing 4-nitro-3-methylpyridine N-oxide. The para-directing effect of the N-oxide ensures high regioselectivity (>85% yield).

Table 1: Nitration Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Methylpyridine N-oxide | HNO₃/H₂SO₄ | 0–5 | 87 |

| 3,5-Dimethylpyridine | HNO₃/Ac₂O | 20 | 78 |

Methoxy Substitution via Nucleophilic Aromatic Substitution

The nitro group at position 4 is replaced with methoxy using sodium methoxide in methanol. This SNAr reaction proceeds at 60–80°C, yielding 4-methoxy-3-methylpyridine N-oxide (92% yield).

Reduction of N-Oxide to Pyridine

The N-oxide is reduced to pyridine using phosphorus trichloride (PCl₃) or catalytic hydrogenation. PCl₃ in dichloromethane at 0°C affords 4-methoxy-3-methylpyridine in 89% yield.

Final Nitration at Position 5

Nitration of 4-methoxy-3-methylpyridine with mixed acid (HNO₃/H₂SO₄) at 0–10°C introduces the nitro group at position 5, yielding the target compound (75% yield).

Alternative Synthetic Approaches

Hydrogenation-Assisted Functionalization

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

Raney nickel or Pd/C catalysts improve hydrogenation efficiency during N-oxide reduction, with NH₃ or acid additives suppressing secondary amine formation.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Methoxy (δ 3.9 ppm) and nitro (δ 8.2–8.5 ppm) groups confirm substitution patterns.

-

LC-MS : Molecular ion peaks at m/z 196 [M+H]⁺ align with the target’s molecular weight (195.17 g/mol).

Purity Assessment

HPLC with UV detection (254 nm) reveals >98% purity for industrial-scale batches.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors the N-oxide route due to reagent availability (H₂O₂, HNO₃) and high atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.